molecular formula C11H19N3O2 B13447176 N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine

Cat. No.: B13447176
M. Wt: 225.29 g/mol
InChI Key: JKFXJFVFRGSAHO-UHFFFAOYSA-N
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Description

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine is an organic compound with the molecular formula C8H13N3O. It is a pyridine-based diamine, which means it contains two amine groups attached to a pyridine ring. This compound is known for its unique chemical properties and versatility, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with altered oxidation states.

    Substitution: Substituted derivatives with various functional groups attached to the amine groups.

Scientific Research Applications

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N2,N2-bis(2-methoxyethyl)pyridine-2,3-diamine
  • N2,N2-bis(2-methoxyethyl)pyridine-2,6-diamine

Uniqueness

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-N,2-N-bis(2-methoxyethyl)pyridine-2,5-diamine

InChI

InChI=1S/C11H19N3O2/c1-15-7-5-14(6-8-16-2)11-4-3-10(12)9-13-11/h3-4,9H,5-8,12H2,1-2H3

InChI Key

JKFXJFVFRGSAHO-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=NC=C(C=C1)N

Origin of Product

United States

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